Methacryloyloxypropylbis(trimethylsiloxy)methylsilane

Description

Properties

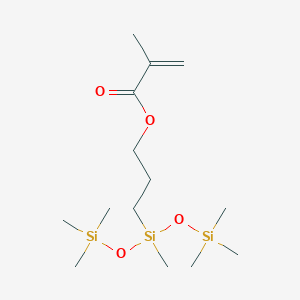

IUPAC Name |

3-[methyl-bis(trimethylsilyloxy)silyl]propyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H32O4Si3/c1-13(2)14(15)16-11-10-12-21(9,17-19(3,4)5)18-20(6,7)8/h1,10-12H2,2-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBOYQHJSMXAOKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H32O4Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10940983 | |

| Record name | 3-(1,1,1,3,5,5,5-Heptamethyltrisiloxan-3-yl)propyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10940983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19309-90-1 | |

| Record name | Methacryloxypropylbis(trimethylsiloxy)methylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19309-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methacryloyloxypropylbis(trimethylsiloxy)methylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019309901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]-1-disiloxanyl]propyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(1,1,1,3,5,5,5-Heptamethyltrisiloxan-3-yl)propyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10940983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]disiloxanyl]propyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.034 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a three-step mechanism:

-

Oxidative Addition : The platinum catalyst activates the Si–H bond of the silane precursor (e.g., bis(trimethylsiloxy)methylsilane).

-

Alkyne Insertion : The methacrylate’s unsaturated bond inserts into the Pt–H bond, forming a platinum-alkyl intermediate.

-

Reductive Elimination : The final product is released, regenerating the catalyst.

Typical reaction conditions involve temperatures between 60–90°C and anhydrous solvents such as toluene or hexamethyldisiloxane. A molar ratio of 1:1.05 (methacrylate to silane) ensures minimal residual starting materials. Yields under optimal conditions range from 85% to 92%, with byproducts including unreacted silane and platinum residues.

Table 1: Hydrosilylation Reaction Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70–80°C | Maximizes reaction rate |

| Catalyst Concentration | 10–50 ppm Pt | Balances cost/activity |

| Solvent | Toluene | Enhances solubility |

| Reaction Time | 4–6 hours | Minimizes side reactions |

Silane Coupling via Condensation

An alternative method involves condensation reactions between methacryloyloxypropyltrimethoxysilane and trimethylsilanol. This pathway leverages the nucleophilic substitution of methoxy groups by trimethylsiloxy moieties under acidic or basic conditions.

Acid-Catalyzed Condensation

In acidic media (e.g., HCl or acetic acid), the methoxy groups on the silane precursor are protonated, making them susceptible to nucleophilic attack by trimethylsilanol. The reaction proceeds at 50–60°C, with yields reaching 78–82%. However, excessive acidity can lead to premature polymerization of the methacrylate group, necessitating strict pH control.

Base-Catalyzed Condensation

Basic conditions (e.g., triethylamine or sodium hydroxide) accelerate the condensation but require inert atmospheres to prevent oxidation of the silanol groups. This method achieves higher purity (≥95%) but lower yields (70–75%) due to competing side reactions.

Purification and Characterization

Post-synthesis purification is critical due to the monomer’s sensitivity to moisture and thermal degradation. Common techniques include:

-

Vacuum Distillation : Removes low-boiling-point impurities (e.g., trimethylsilanol, residual solvents) at 83°C under reduced pressure.

-

Column Chromatography : Silica gel columns with hexane/ethyl acetate eluents isolate the monomer from platinum catalysts or oligomeric byproducts.

Characterization employs:

-

NMR Spectroscopy : H NMR confirms the presence of methacrylate protons (δ 5.5–6.1 ppm) and trimethylsiloxy groups (δ 0.1–0.3 ppm).

-

FT-IR Analysis : Peaks at 1710 cm (C=O stretch) and 1250 cm (Si–CH bend) validate structural integrity.

Industrial-Scale Production Challenges

Scaling up synthesis introduces challenges such as:

-

Exothermic Reactions : Rapid heat release during hydrosilylation necessitates jacketed reactors with precise temperature control.

-

Catalyst Recovery : Platinum catalysts are costly; membrane filtration or adsorption on activated carbon is used for recycling.

-

Moisture Sensitivity : Production lines require nitrogen blanketing and molecular sieves to maintain anhydrous conditions.

Recent Advances in Synthesis

Innovations include:

Chemical Reactions Analysis

Types of Reactions: Methacryloyloxypropylbis(trimethylsiloxy)methylsilane undergoes various types of chemical reactions, including polymerization, copolymerization, and hydrolysis. The methacrylate group is particularly reactive and can participate in polymerization reactions to form long polymer chains.

Common Reagents and Conditions: Common reagents used in reactions involving this compound include styrene, acrylonitrile, and methyl methacrylate. These reactions can proceed under UV irradiation at room temperature, forming hybrid resins with desirable properties such as good transparency and hardness.

Major Products Formed: The major products formed from reactions involving this compound are typically polymers with specific properties tailored for various applications. For example, copolymerization with methyl methacrylate can produce resins with good transparency, scratch resistance, and toluene resistance.

Scientific Research Applications

Adhesives and Sealants

MTMS exhibits excellent adhesion properties, making it suitable for use in adhesives that require durability and flexibility. Its ability to form crosslinked networks through polymerization enhances the mechanical strength and environmental resistance of adhesive formulations.

Case Study: Medical Adhesives

Research has demonstrated that MTMS can be incorporated into medical adhesive formulations to create skin-friendly products that minimize irritation while providing strong adhesion. These adhesives are particularly useful in wound care applications, where they serve as protective barriers against moisture and contaminants.

Coatings

The compound is also utilized in the development of protective coatings due to its hydrophobic properties and resistance to environmental stressors. Its incorporation into coating formulations improves water repellency and durability.

Case Study: Protective Coatings for Medical Devices

Studies indicate that MTMS-based coatings can protect medical devices from biofouling and enhance their longevity by providing a sacrificial layer that reduces wear during use. Such coatings can be critical in maintaining the functionality of devices such as catheters and implants.

Biomedical Applications

MTMS is particularly promising in the field of biomedical engineering, especially in the development of silicone hydrogels used for contact lenses. The methacrylate group allows for easy polymerization with other monomers, leading to materials with excellent biocompatibility and optical clarity.

Case Study: Silicone Hydrogel Contact Lenses

Research has shown that contact lenses made with MTMS exhibit superior oxygen permeability compared to traditional hydrogel lenses, reducing the risk of hypoxia-related complications in users. The flexibility and comfort provided by these lenses enhance user experience significantly.

Polymer Modifications

In addition to its direct applications, MTMS serves as a polymer modifier, improving the uniformity, heat resistance, and adhesion of various polymer systems. This property is particularly beneficial in enhancing the performance characteristics of polymers used in demanding environments.

Surfactant Applications

MTMS can also function as a surfactant, aiding in emulsification processes within various formulations. This property enhances the stability and performance of products such as paints and coatings.

Mechanism of Action

The mechanism of action of Methacryloyloxypropylbis(trimethylsiloxy)methylsilane involves its ability to undergo polymerization. The methacrylate groups serve as reactive sites for polymerization, while the siloxane backbone provides inorganic characteristics to the resulting polymers. This combination allows the compound to form copolymers with various monomers, leading to materials with a range of properties.

Comparison with Similar Compounds

Structural and Functional Group Differences

Table 1: Key Structural and Functional Properties

Performance in Silicone Hydrogels

Table 2: Hydrogel Properties in Contact Lenses

| Compound (Formulation Example) | Oxygen Permeability (Dk) | Equilibrium Water Content (EWC) | Tensile Modulus (MPa) |

|---|---|---|---|

| This compound (B1-B6) | 60–90 | 35–45% | 0.8–1.2 |

| TRIS-based hydrogels | 90–120 | 25–35% | 1.0–1.5 |

Key Findings :

- TRIS provides higher Dk due to its tris(trimethylsiloxy) groups, which increase oxygen diffusion. However, its hydrophobic nature reduces EWC compared to this compound .

- This compound balances siloxane content with hydrophilic monomers (e.g., NVP, HEMA), achieving higher EWC without sacrificing mechanical strength .

Reactivity and Compatibility

- This compound: Compatible with hydrophilic monomers like N-vinyl pyrrolidone (NVP) and hydroxyethyl methacrylate (HEMA), enabling tunable hydrogel networks .

- TRIS: Requires careful formulation with hydrophilic comonomers (e.g., DMA) to mitigate phase separation due to its higher hydrophobicity .

- (3-Glycidoxypropyl)bis(trimethylsiloxy)methylsilane : Epoxy groups react with amines or anhydrides, making it suitable for thermosetting resins and adhesives .

Biological Activity

Methacryloyloxypropylbis(trimethylsiloxy)methylsilane (commonly referred to as Methacryloyloxypropyl silane or MPS) is an organosilicon compound notable for its unique structural features, which include a methacrylate functional group and multiple trimethylsiloxy groups. This compound has garnered attention in various fields, particularly in biomedical applications, due to its ability to form silicone hydrogels and its potential for use in coatings and adhesives.

- Molecular Formula : C14H32O4Si3

- Molecular Weight : 348.66 g/mol

- Appearance : Clear liquid, colorless to light yellow

- Reactivity : Highly reactive, capable of undergoing polymerization under thermal or UV conditions .

Biological Applications

This compound is primarily explored for its applications in the development of silicone hydrogels, particularly in contact lenses and other biomedical devices. Its properties allow it to form crosslinked networks that enhance flexibility, adhesion, and biocompatibility.

Key Applications:

- Silicone Hydrogel Contact Lenses : The incorporation of MPS in silicone hydrogels improves oxygen permeability and comfort for contact lens wearers.

- Medical Coatings : MPS is utilized in coatings that protect biological surfaces, such as skin and mucous membranes, from external stressors while allowing moisture and gas exchange .

The biological activity of MPS can be attributed to its ability to form stable polymer networks through copolymerization with other monomers. This process enhances the mechanical properties of the resulting materials while maintaining their biocompatibility. The methacrylate group facilitates the polymerization process, making it a versatile component in various formulations.

Case Studies

-

Silicone Hydrogel Development :

- A study demonstrated that incorporating MPS into silicone hydrogels significantly improved the material's mechanical strength and flexibility compared to traditional hydrogels. The crosslink density was optimized to balance rigidity and elasticity, crucial for contact lens applications.

- Coating Materials :

Comparative Analysis

The following table summarizes the properties of this compound compared to similar compounds:

| Compound Name | Key Features | Applications |

|---|---|---|

| This compound | High reactivity, forms flexible networks | Silicone hydrogels, medical coatings |

| 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane | Contains three trimethylsiloxy groups | Used in proteomics research |

| Trimethoxysilane | Simpler structure without methacrylate functionality | Coupling agent in various applications |

Q & A

Basic: What is the role of methacryloyloxypropylbis(trimethylsiloxy)methylsilane in polymer synthesis, and how is it experimentally incorporated into copolymer systems?

This compound is a silicone-containing monomer that enhances hydrophobicity, oxygen permeability, and mechanical flexibility in polymers. It is typically copolymerized with hydrophilic monomers (e.g., N-vinylpyrrolidone) and crosslinkers (e.g., ethylene glycol dimethacrylate) via free-radical polymerization. Experimental incorporation involves:

- Molar ratio optimization : Balancing silicone content (5–20 wt%) to maintain hydrogel equilibrium water content (EWC) >30% while ensuring oxygen permeability >70 barrers .

- Initiator selection : Using azobisisobutyronitrile (AIBN) at 60–80°C for thermal initiation or UV light with photoinitiators like Irgacure 818.

- Post-polymerization purification : Soxhlet extraction with ethanol to remove unreacted monomers .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

- Ventilation : Use fume hoods to minimize inhalation of vapors, as the compound may cause respiratory irritation .

- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. In case of exposure, rinse with water for 15 minutes and seek medical attention .

- Spill management : Absorb with inert materials (e.g., silica gel) and dispose as hazardous waste. Avoid water jets to prevent aerosolization .

Advanced: How can this compound be optimized for covalent enzyme immobilization on nanostructured carriers?

The compound’s silane groups enable covalent binding to hydroxyl-rich surfaces (e.g., silica nanoparticles):

- Surface functionalization : Pre-treat carriers with plasma or acid to generate reactive -OH groups.

- Copolymer grafting : Co-condensation with tetraethyl orthosilicate (TEOS) and 3-glycidoxypropyltrimethoxysilane to create epoxy-functionalized silica layers .

- Activity retention : Optimize immobilization pH (6–8) and temperature (25–37°C) to preserve enzyme conformation. Assess activity via esterification kinetics (e.g., lipase-catalyzed transesterification) .

Advanced: What methodologies are used to evaluate the oxygen permeability and mechanical properties of silicone hydrogels containing this compound?

- Oxygen permeability (Dk) : Measure using a polarographic cell per ISO 18369-4. For example, formulations with 15 wt% monomer achieve Dk >100 barrers due to siloxane’s high gas diffusivity .

- Tensile modulus : Conduct uniaxial tensile tests at 100% strain (ASTM D412). Moduli typically range from 0.5–1.5 MPa, influenced by crosslinker concentration (e.g., 1–5 wt% EGDMA) .

- Swelling behavior : Calculate EWC as (Wet weight – Dry weight)/Wet weight × 100%. High EWC (>40%) correlates with reduced protein adsorption in contact lenses .

Advanced: How can researchers resolve contradictions in reported purity levels (93% vs. 96%) of this compound across suppliers?

- Analytical validation :

- Supplier documentation : Request batch-specific certificates of analysis (CoA) and validate via in-house testing .

Advanced: What experimental strategies mitigate batch-to-batch variability in this compound synthesis?

- Precursor purification : Distill 3-methacryloxypropyltrimethoxysilane under reduced pressure (bp 190°C) to remove moisture-sensitive byproducts .

- Reaction monitoring : Track methacrylate conversion via FTIR (C=C stretch at 1635 cm⁻¹) and adjust initiator concentration (0.5–2 mol%) to ensure >95% conversion .

- Post-synthesis stabilization : Add inhibitors (e.g., 50–100 ppm MEHQ) to prevent premature polymerization during storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.